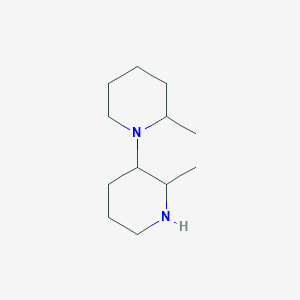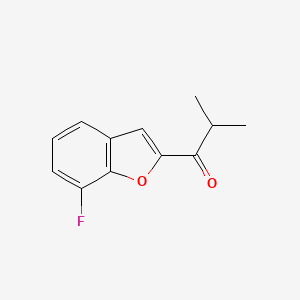
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzyl bromide with cyclobutanone in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 1-(2,6-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2,6-difluorophenyl)-3-hydroxycyclobutanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.
1-(2,6-Difluorophenyl)-2-hydroxycyclobutane-1-carboxylic acid: Similar structure with a different position of the hydroxy group.
3-(2,6-Difluorophenyl)-1-hydroxycyclobutane-1-carboxylic acid: Similar structure with a different position of the hydroxy group.
Uniqueness
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups on the cyclobutane ring, which can influence its reactivity and interactions with biological targets. The presence of the difluorophenyl group also imparts distinct electronic properties that can enhance its activity in various applications.
特性
分子式 |
C11H10F2O3 |
|---|---|
分子量 |
228.19 g/mol |
IUPAC名 |
1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3,6,14H,4-5H2,(H,15,16) |
InChIキー |
VXGZAQMYVZSDQN-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=C(C=CC=C2F)F)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)

![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)
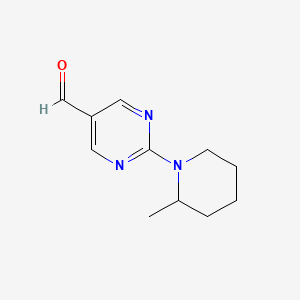
![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)
![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)

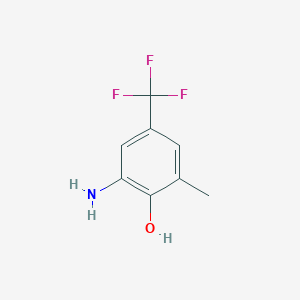
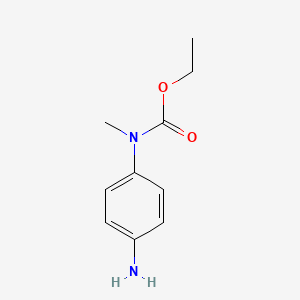

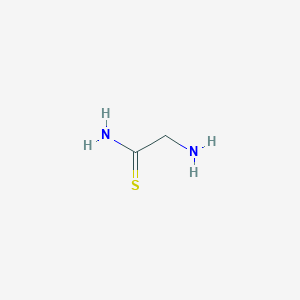
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
